molecular formula C23H19Cl2N2O2P B12691076 Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide CAS No. 135689-15-5

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide

Cat. No.: B12691076
CAS No.: 135689-15-5
M. Wt: 457.3 g/mol
InChI Key: JPQFGJNFAAOUSX-SFQXQNPXSA-N
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Description

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of acetic acid, bis(4-chlorophenyl)phosphinyl, and (3-phenyl-2-propenylidene)hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide typically involves multi-step organic reactions. The starting materials often include bis(4-chlorophenyl)phosphine oxide and (3-phenyl-2-propenylidene)hydrazine. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity and yield of the product. The final product is then purified using methods like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)acetic acid
  • Bis(4-chlorophenyl)phosphine oxide
  • (3-Phenyl-2-propenylidene)hydrazine

Uniqueness

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

135689-15-5

Molecular Formula

C23H19Cl2N2O2P

Molecular Weight

457.3 g/mol

IUPAC Name

2-bis(4-chlorophenyl)phosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C23H19Cl2N2O2P/c24-19-8-12-21(13-9-19)30(29,22-14-10-20(25)11-15-22)17-23(28)27-26-16-4-7-18-5-2-1-3-6-18/h1-16H,17H2,(H,27,28)/b7-4+,26-16+

InChI Key

JPQFGJNFAAOUSX-SFQXQNPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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